
1-(3,4-dimethylbenzoyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylbenzoyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 3,4-dimethylbenzoyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets
Méthodes De Préparation
The synthesis of 1-(3,4-dimethylbenzoyl)pyrrolidine typically involves the acylation of pyrrolidine with 3,4-dimethylbenzoyl chloride. The reaction is carried out under anhydrous conditions using a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction proceeds as follows:
Reactants: Pyrrolidine and 3,4-dimethylbenzoyl chloride.
Conditions: Anhydrous solvent (e.g., dichloromethane), triethylamine as a base, and low temperature to control the reaction rate.
Procedure: The 3,4-dimethylbenzoyl chloride is added dropwise to a solution of pyrrolidine and triethylamine in dichloromethane. The mixture is stirred at low temperature until the reaction is complete.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(3,4-Dimethylbenzoyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, especially at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Applications De Recherche Scientifique
1-(3,4-Dimethylbenzoyl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Mécanisme D'action
The mechanism of action of 1-(3,4-dimethylbenzoyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its conformational flexibility and ability to participate in hydrogen bonding and hydrophobic interactions. The 3,4-dimethylbenzoyl group can further modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability .
Comparaison Avec Des Composés Similaires
1-(3,4-Dimethylbenzoyl)pyrrolidine can be compared with other pyrrolidine derivatives and benzoyl-substituted compounds:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share the pyrrolidine core but differ in their substitution patterns and biological activities.
Benzoyl-Substituted Compounds: Compounds such as 1-(4-methylbenzoyl)pyrrolidine and 1-(3,4-dichlorobenzoyl)pyrrolidine have similar structures but different substituents on the benzoyl group, leading to variations in their chemical and biological properties.
Propriétés
IUPAC Name |
(3,4-dimethylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-5-6-12(9-11(10)2)13(15)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMCDYXVKYLVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-FLUOROPHENYL)-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE](/img/structure/B5848200.png)
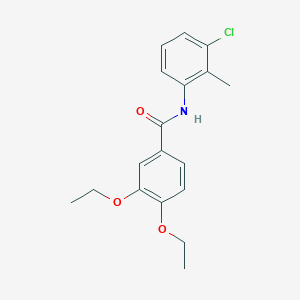

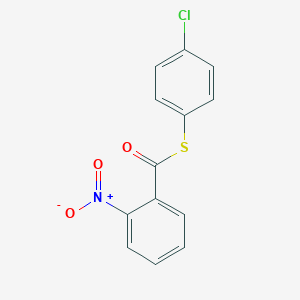
![Methyl 4-[2-amino-3-cyano-6-(2-methylpropyl)pyridin-4-yl]benzoate](/img/structure/B5848240.png)
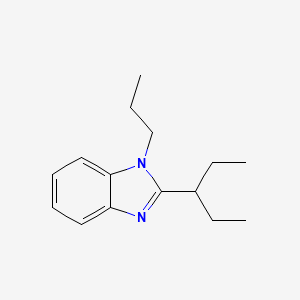
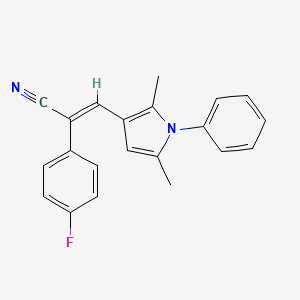
![N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-4-prop-2-enoxybenzamide](/img/structure/B5848259.png)
![1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5848279.png)
![2-chlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5848284.png)
![2-[(2,4-dichlorobenzyl)thio]-N-(3-hydroxyphenyl)acetamide](/img/structure/B5848286.png)
![3-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl propanoate](/img/structure/B5848294.png)
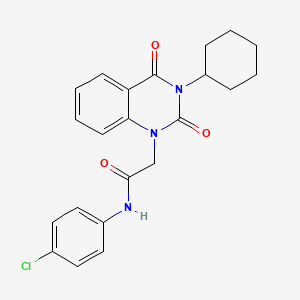
![3-[1-(2-phenylethyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5848311.png)
